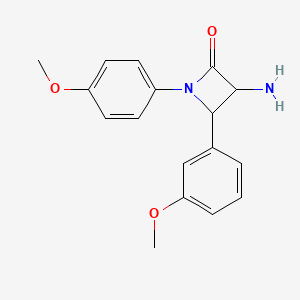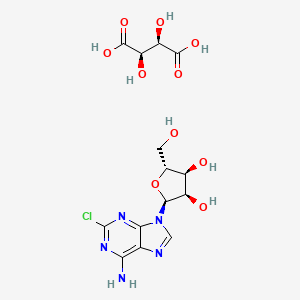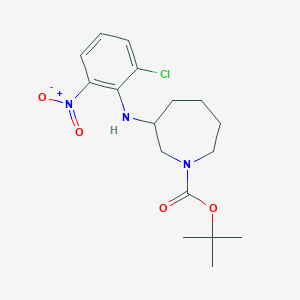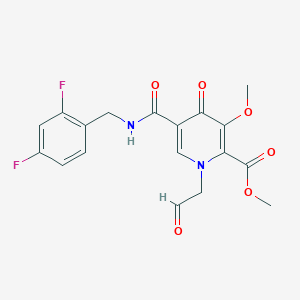
3-Amino-4-(3-methoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(3-methoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound is characterized by the presence of amino and methoxyphenyl groups attached to the azetidinone ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-methoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as chloroacetyl chloride, to form the azetidinone ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to minimize the risk of side reactions. Purification steps, such as recrystallization and chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3-methoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidinone derivatives.
Scientific Research Applications
3-Amino-4-(3-methoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-methoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino and methoxy groups can influence its binding affinity and specificity. The azetidinone ring may also play a role in its biological activity by providing a rigid framework that can interact with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-phenyl-1-(4-methoxyphenyl)azetidin-2-one
- 3-Amino-4-(3-methoxyphenyl)-1-phenylazetidin-2-one
- 3-Amino-4-(4-methoxyphenyl)-1-(3-methoxyphenyl)azetidin-2-one
Uniqueness
3-Amino-4-(3-methoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one is unique due to the specific arrangement of amino and methoxy groups on the azetidinone ring. This structural configuration can result in distinct chemical and biological properties compared to other similar compounds. The presence of both 3-methoxyphenyl and 4-methoxyphenyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
3-amino-4-(3-methoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H18N2O3/c1-21-13-8-6-12(7-9-13)19-16(15(18)17(19)20)11-4-3-5-14(10-11)22-2/h3-10,15-16H,18H2,1-2H3 |
InChI Key |
MVYYIMXSSCWNDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B11831357.png)


![4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11831376.png)
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B11831378.png)



![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)



